![molecular formula C31H31ClN3O5P B295400 Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate is not fully understood. However, studies have suggested that it works by inhibiting bacterial cell wall synthesis and disrupting DNA replication in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains and cancer cells. It has also been shown to have insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate in lab experiments include its antibacterial, antitumor, and insecticidal properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate. One direction is to further study its antibacterial properties and potential use as an antibiotic. Another direction is to explore its antitumor properties and potential use as a cancer-fighting agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate involves the reaction of 2-chlorobenzaldehyde with tert-butyl hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with benzoyl chloride to form the benzoyl hydrazone. Finally, the benzoyl hydrazone is reacted with diphenylphosphoryl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate has potential applications in various fields of scientific research. It has been studied for its antibacterial properties and has shown promising results against various bacterial strains. It has also been studied for its antitumor properties and has shown potential as a cancer-fighting agent. Additionally, it has been studied for its potential use as an insecticide.
Eigenschaften
Molekularformel |
C31H31ClN3O5P |
---|---|
Molekulargewicht |
592 g/mol |
IUPAC-Name |
1-[benzoyl(tert-butyl)amino]-3-[(2-chlorophenyl)-diphenoxyphosphorylmethyl]urea |
InChI |
InChI=1S/C31H31ClN3O5P/c1-31(2,3)35(29(36)23-15-7-4-8-16-23)34-30(37)33-28(26-21-13-14-22-27(26)32)41(38,39-24-17-9-5-10-18-24)40-25-19-11-6-12-20-25/h4-22,28H,1-3H3,(H2,33,34,37) |
InChI-Schlüssel |
GJGCJWMOBXPIBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC(C2=CC=CC=C2Cl)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC(C2=CC=CC=C2Cl)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.